N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide: is an organic compound that belongs to the class of phenylcyclopentane carboxamides This compound is characterized by the presence of a dimethoxyphenyl group and a phenyl group attached to a cyclopentane ring, which is further connected to a carboxamide group
Mechanism of Action
Target of Action
The primary targets of N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide are the 5-hydroxytryptamine receptors , specifically the 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior in humans .
Mode of Action
This compound interacts with its targets as a partial agonist . This means it binds to the 5-HT2A and 5-HT2C receptors and partially activates them, leading to a response that is less than the maximum response achievable at these receptors .
Pharmacokinetics
Similar compounds are known to undergo extensive metabolism in the liver, involvinghydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism of these compounds is catalyzed by various cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferase (UGT) enzymes . These metabolic processes can significantly impact the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Moreover, individual factors such as genetic variations in the target receptors or metabolic enzymes can also influence the compound’s effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of 2,5-dimethoxyphenylacetic acid: This can be achieved by reacting 1,4-dimethoxybenzene with formaldehyde under the action of hydrogen halide to obtain 2-halomethyl-1,4-dimethoxybenzene.
Cyclopentane ring formation: The 2,5-dimethoxyphenylacetic acid is then subjected to cyclization reactions to form the cyclopentane ring.
Amidation: The final step involves the amidation of the cyclopentane derivative with an appropriate amine to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for various applications.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including its effects on neurological pathways and its potential as a drug candidate.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A hallucinogenic compound with similar structural features.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Another compound with a dimethoxyphenyl group, known for its psychoactive properties.
Uniqueness: N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of a cyclopentane ring and a carboxamide group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-16-10-11-18(24-2)17(14-16)21-19(22)20(12-6-7-13-20)15-8-4-3-5-9-15/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKFRYYOFKZMPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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